molecular formula C7H7Cl2FN2O B11817724 2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide;hydrochloride

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide;hydrochloride

Cat. No.: B11817724
M. Wt: 225.04 g/mol
InChI Key: HYKAJYZVFOWPIO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride typically involves several steps. One common method includes the reaction of 2-chloro-4-fluorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and an acid or base, the compound can be hydrolyzed to form corresponding carboxylic acids and amines

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride can be compared with other similar compounds, such as:

    2-chloro-4-fluorobenzonitrile: A precursor in the synthesis of the compound.

    2-chloro-4-fluorotoluene: Another fluorinated aromatic compound with different properties and applications.

    Fluorinated six-membered nitrogen heterocycles: Compounds with similar structural features and applications in pharmaceuticals and agrochemicals

The uniqueness of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O.ClH/c8-6-3-4(9)1-2-5(6)7(10)11-12;/h1-3,12H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKAJYZVFOWPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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